molecular formula C9H13N3O B14593609 Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone CAS No. 60718-53-8

Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone

Cat. No.: B14593609
CAS No.: 60718-53-8
M. Wt: 179.22 g/mol
InChI Key: SPALAEMSZLQOCW-UHFFFAOYSA-N
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Description

Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that features a cyclohexyl group attached to a 1H-1,2,4-triazole ring via a methanone linkage. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone typically involves the reaction of cyclohexyl isocyanate with 1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    Cyclohexyl(1H-1,2,3-triazol-1-yl)methanone: A closely related compound with a different triazole ring structure.

    Cyclohexyl(1H-imidazol-1-yl)methanone: An imidazole derivative with comparable properties.

Uniqueness

Cyclohexyl(1H-1,2,4-triazol-1-yl)methanone is unique due to its specific triazole ring structure and the presence of a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

60718-53-8

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

cyclohexyl(1,2,4-triazol-1-yl)methanone

InChI

InChI=1S/C9H13N3O/c13-9(12-7-10-6-11-12)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

SPALAEMSZLQOCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2C=NC=N2

Origin of Product

United States

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